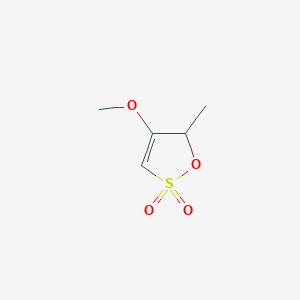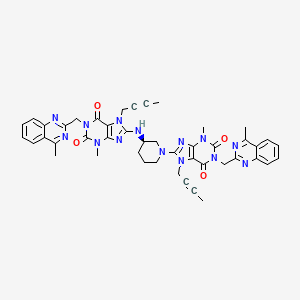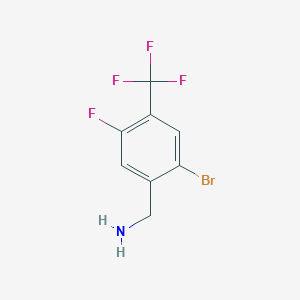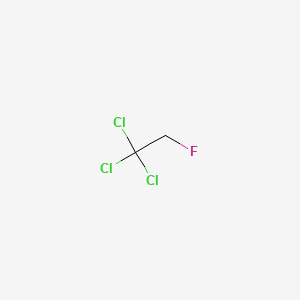
1,1,1-Trichloro-2-fluoroethane
Übersicht
Beschreibung
1,1,1-Trichloro-2-fluoroethane: is an organic compound with the molecular formula C2H2Cl3F . It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC). This compound is known for its applications in various industrial processes and its role as an intermediate in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-fluoroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of trichloroethylene with hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst such as antimony pentachloride or chromium trifluoride to facilitate the halogen exchange process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trichloro-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more highly oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents such as or .
Major Products Formed:
Substitution: Formation of compounds like .
Reduction: Formation of .
Oxidation: Formation of trichloroacetic acid and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1-Trichloro-2-fluoroethane is used as a solvent in various chemical reactions and as an intermediate in the synthesis of other halogenated compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of refrigerants, propellants, and as a cleaning agent for electronic components due to its solvent properties .
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2-fluoroethane involves its interaction with various molecular targets. As a solvent, it can dissolve non-polar substances, facilitating chemical reactions. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the presence of both chlorine and fluorine atoms, which affect its electron distribution and reactivity .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloro-1,2,2-trifluoroethane (C2Cl3F3): Known for its use as a solvent and in the production of refrigerants.
1,1,2-Trichloro-2-fluoroethane (C2H2Cl3F): Similar in structure but with different reactivity and applications.
1,1,1-Trichloro-2,2,2-trifluoroethane (C2Cl3F3): Used in precision cleaning and as a refrigerant
Uniqueness: 1,1,1-Trichloro-2-fluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its reactivity and solvent capabilities make it valuable in various industrial applications, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
1,1,1-trichloro-2-fluoroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJWPHOPHHZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074943 | |
| Record name | 1,1,1-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-36-1 | |
| Record name | Ethane, 1,1,1-trichloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


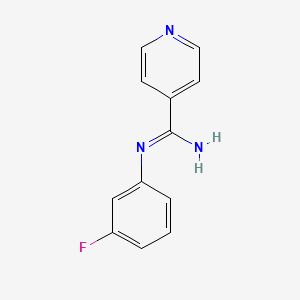
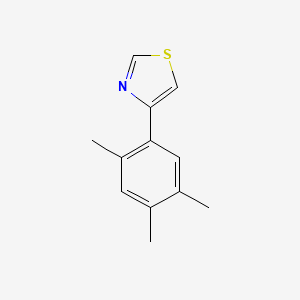
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
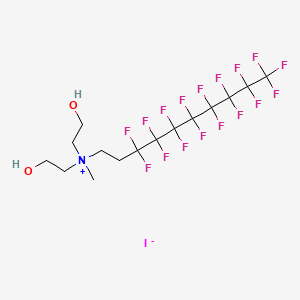
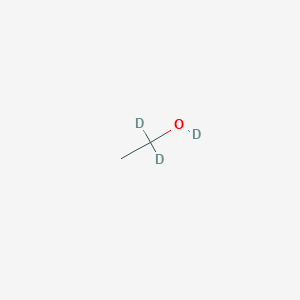

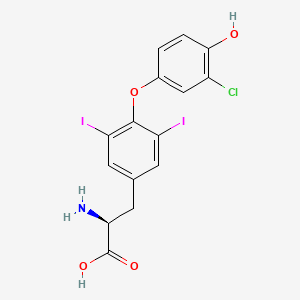
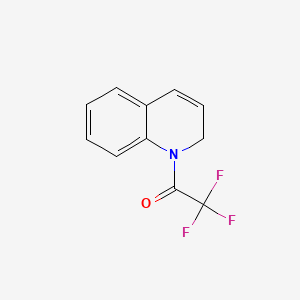
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

